

# Bacampicillin hydrochloride molecular weight and chemical formula

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## Compound of Interest

Compound Name: *Bacampicillin Hydrochloride*

Cat. No.: *B1667698*

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## An In-depth Technical Guide to Bacampicillin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, pharmacological, and analytical properties of **bacampicillin hydrochloride**. The information is intended to support research, development, and quality control activities related to this important semisynthetic antibiotic.

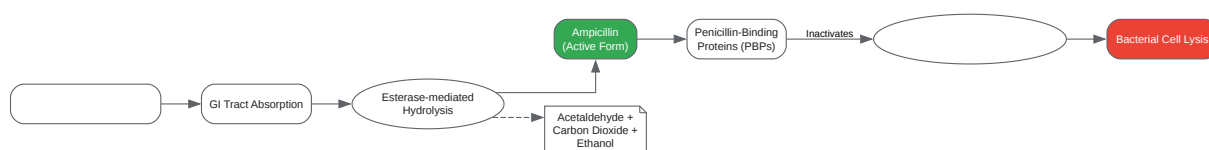
### Core Chemical and Physical Properties

**Bacampicillin hydrochloride** is the hydrochloride salt of bacampicillin, a prodrug of the broad-spectrum antibiotic ampicillin. As a prodrug, bacampicillin is microbiologically inactive but is readily hydrolyzed in vivo to the active ampicillin.

| Property               | Data  |
|------------------------|---|
| Chemical Formula       | C <sub>21</sub> H <sub>28</sub> ClN <sub>3</sub> O <sub>7</sub> S   |
| Molecular Weight       | 501.98 g/mol  |
| CAS Number             | 37661-08-8  |
| Appearance             | White solid   |
| Solubility             | Soluble in water and methylene chloride; freely soluble in ethanol. |
| Melting Point          | 171-176°C (decomposes)  |
| pH (20 mg/mL solution) | 3.0 - 4.5   |
| Water Content          | Not more than 1.0%  |

## Mechanism of Action and Metabolic Pathway

Bacampicillin is designed to improve the oral bioavailability of ampicillin. Following oral administration, it is absorbed from the gastrointestinal tract and rapidly hydrolyzed by esterases in the intestinal wall to yield ampicillin, acetaldehyde, and carbon dioxide. Ampicillin then exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically binds to and inactivates penicillin-binding proteins (PBPs) located on the inner bacterial membrane, preventing the cross-linking of peptidoglycan chains.



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Metabolic activation of bacampicillin to ampicillin.

## Pharmacokinetic Profile

Clinical studies have demonstrated that bacampicillin achieves higher peak serum concentrations of ampicillin more rapidly than oral administration of ampicillin itself.

| Parameter                    | Bacampicillin Hydrochloride (oral) | Ampicillin (oral) | Ampicillin (intravenous) |
|------------------------------|------------------------------------|-------------------|--------------------------|
| Dose (Ampicillin equivalent) | 562 mg                             | 495 mg            | 471 mg                   |
| Bioavailability              | 86 ± 11%                           | 62 ± 17%          | 100%                     |
| Peak Serum Level (Cmax)      | 9.50 µg/mL (800 mg dose)           | -                 | -                        |
| Time to Peak (Tmax)          | ~1 hour                            | -                 | -                        |
| Urinary Excretion (8 hours)  | 71% (800 mg dose)                  | -                 | -                        |

Data compiled from multiple studies.

## Antimicrobial Activity

The antibacterial spectrum of bacampicillin is that of its active metabolite, ampicillin. It is effective against a range of Gram-positive and Gram-negative bacteria. The following table provides representative Minimum Inhibitory Concentration (MIC) values for ampicillin against quality control strains.

| Bacterial Strain         | ATCC Number | Ampicillin MIC (µg/mL) |
|--------------------------|-------------|------------------------|
| Escherichia coli         | 25922       | 2 - 8                  |
| Staphylococcus aureus    | 29213       | 0.25 - 1               |
| Enterococcus faecalis    | 29212       | 0.5 - 2                |
| Streptococcus pneumoniae | 49619       | 0.06 - 0.25            |
| Haemophilus influenzae   | 49247       | 0.5 - 2                |

MIC ranges are based on CLSI guidelines and published data. Actual MICs can vary between studies and testing methodologies.

## Experimental Protocols

### High-Performance Liquid Chromatography (HPLC)

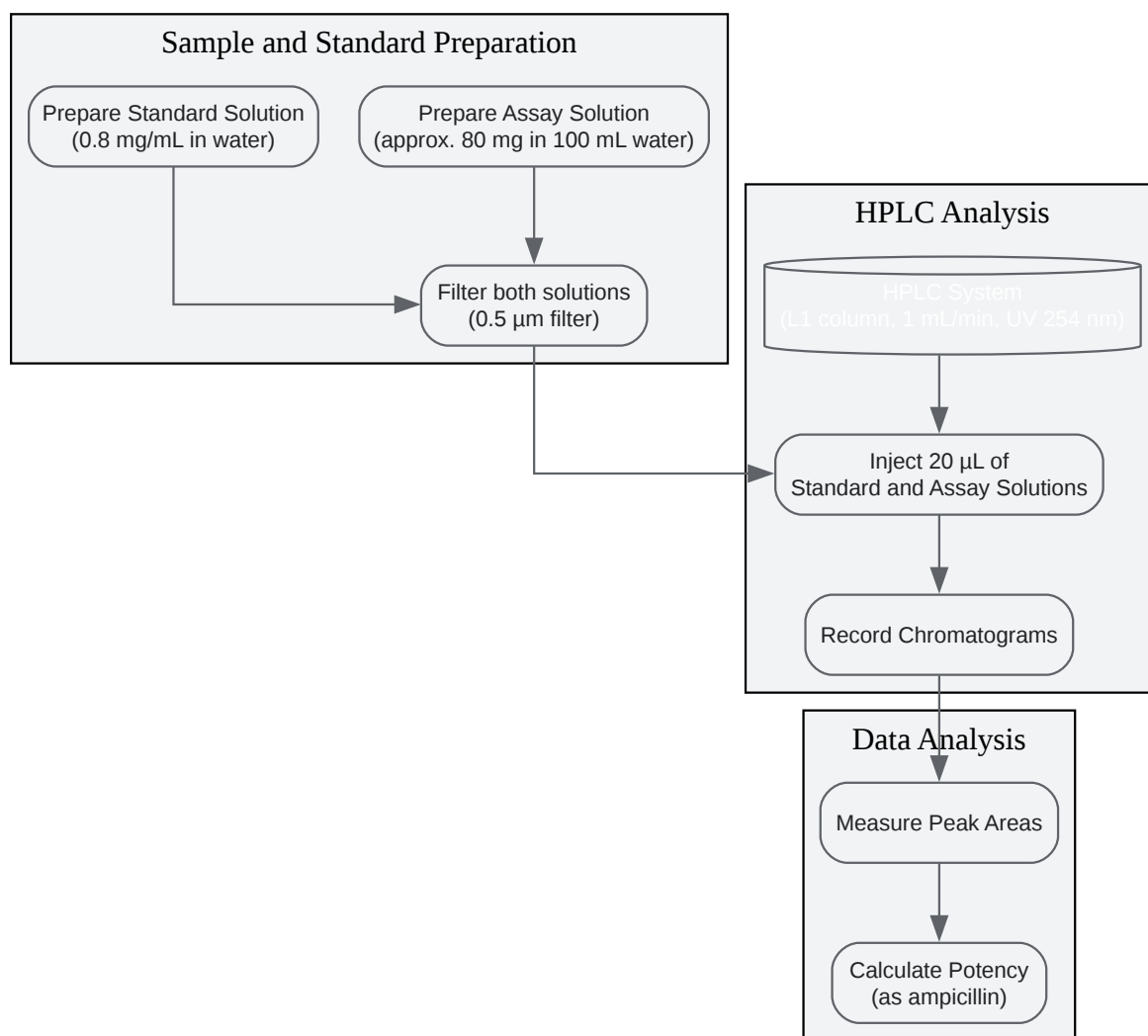
#### Assay for Bacampicillin Hydrochloride

This protocol is adapted from the USP monograph for the quantification of **bacampicillin hydrochloride**.

Methodology:

- **Mobile Phase Preparation:** Prepare a suitable filtered and degassed mixture of a pH 6.8 buffer and acetonitrile (e.g., 500:500 v/v). The buffer can be prepared by dissolving an appropriate amount of monobasic potassium phosphate in water and adjusting the pH with 1 N sodium hydroxide.
- **Standard Preparation:** Accurately weigh and dissolve USP **Bacampicillin Hydrochloride** Reference Standard in water to obtain a known concentration of about 0.8 mg/mL. Sonicate for approximately 20 minutes to ensure complete dissolution. Filter the solution through a 0.5 µm or finer porosity filter.
- **Assay Preparation:** Accurately weigh about 80 mg of the **bacampicillin hydrochloride** sample into a 100-mL volumetric flask. Add 90 mL of water and sonicate for 20 minutes. Dilute to volume with water, mix, and filter through a 0.5 µm or finer porosity filter.

- Chromatographic System:
  - Column: 3.9-mm x 15-cm; packing L1.
  - Flow Rate: Approximately 1 mL/min.
  - Detection: UV, 254 nm.
  - Injection Volume: Approximately 20 µL.
- Procedure: Separately inject equal volumes of the Standard preparation and the Assay preparation into the chromatograph. Record the chromatograms and measure the peak area responses.
- Calculation: Calculate the potency of ampicillin in the sample using the provided formula in the USP monograph, which takes into account the molecular weights of ampicillin and **bacampicillin hydrochloride**, the concentration of the standard, the weight of the sample, and the peak area responses.



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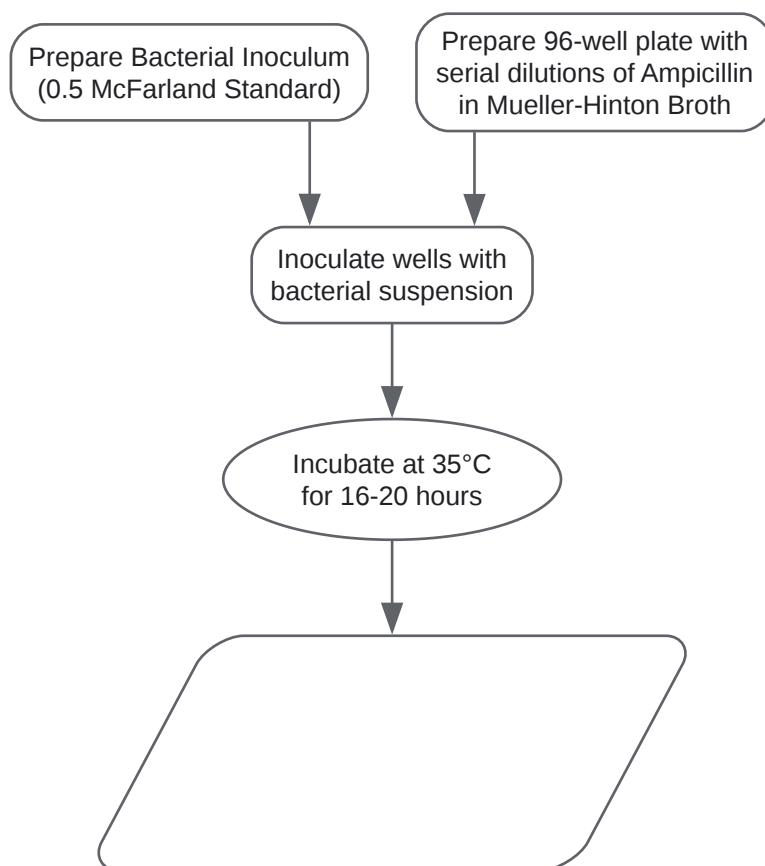
Workflow for HPLC assay of Bacampicillin HCl.

## Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a generalized protocol for determining the MIC of the active metabolite, ampicillin.

**Methodology:**

- **Preparation of Ampicillin Stock Solution:** Prepare a stock solution of ampicillin of a known concentration in an appropriate solvent.
- **Preparation of Bacterial Inoculum:** From a fresh culture plate (18-24 hours growth), select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately  $1-2 \times 10^8$  CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately  $5 \times 10^5$  CFU/mL in the test wells.
- **Serial Dilution:** In a 96-well microtiter plate, perform serial two-fold dilutions of the ampicillin stock solution in Mueller-Hinton broth to achieve the desired concentration range.
- **Inoculation:** Inoculate each well with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).
- **Incubation:** Incubate the plate at  $35 \pm 2^\circ\text{C}$  for 16-20 hours in ambient air.
- **Reading Results:** The MIC is the lowest concentration of ampicillin that completely inhibits visible growth of the organism.



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Workflow for MIC determination by broth microdilution.

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